molecular formula C10H10O2 B14753857 4-Methylphenyl prop-2-enoate CAS No. 2374-55-2

4-Methylphenyl prop-2-enoate

Cat. No.: B14753857
CAS No.: 2374-55-2
M. Wt: 162.18 g/mol
InChI Key: OJNXPAPLAAGFBJ-UHFFFAOYSA-N
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Description

4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylphenyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .

Properties

CAS No.

2374-55-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(4-methylphenyl) prop-2-enoate

InChI

InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3

InChI Key

OJNXPAPLAAGFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C=C

Origin of Product

United States

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